5-Iodo-2-nitrophenol

Antifungal Halogenated Nitrophenol MIC

5-Iodo-2-nitrophenol (98%) is the preferred isomer for broad-spectrum antifungal inhibition (<10 μg/mL) and >10-fold enhanced antibody binding vs. nitrophenol—critical for low-detection-limit immunoassays. Its pure aryl iodide structure avoids para-isomer contamination, simplifying Pd-catalyzed C–H functionalization. Procure with confidence: sharp mp 92–96°C and pKa 6.16 ensure reliable analytical calibration and polymorph screening.

Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
CAS No. 27783-55-7
Cat. No. B1315778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-nitrophenol
CAS27783-55-7
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)O)[N+](=O)[O-]
InChIInChI=1S/C6H4INO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
InChIKeyNWDXJGPGCDHUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-nitrophenol (CAS 27783-55-7): A Versatile Halogenated Nitrophenol for Specialized Chemical and Biological Applications


5-Iodo-2-nitrophenol (CAS 27783-55-7), molecular formula C6H4INO3 and molecular weight 265.01 g/mol, is a bright yellow crystalline solid belonging to the halogenated nitrophenol class [1]. The compound features an iodine substituent ortho to a phenolic hydroxyl group and a nitro group meta to the hydroxyl, conferring distinct electronic and steric properties. Its predicted pKa of 6.16±0.13 enables significant ionization at physiological pH, influencing both solubility and bioactivity . Widely utilized as a building block in organic synthesis, particularly for the preparation of complex aryl iodides and nitroaromatic scaffolds, 5-iodo-2-nitrophenol also serves as a hapten in immunology and an antifungal agent [2].

5-Iodo-2-nitrophenol: Why Simple Halogen or Nitro Swaps Fail to Deliver Equivalent Performance


In halogenated nitrophenol chemistry, seemingly minor structural variations—such as the position of iodine substitution or the presence of alternative halogens—profoundly alter key performance attributes including antifungal potency, regioselective reactivity, and antibody binding affinity [1]. A generic 'iodo-nitrophenol' classification fails to capture the critical differences observed between the 5-iodo-2-nitro isomer and its 6-iodo or 3-iodo counterparts, as well as fluoro analogs, underscoring the necessity for precise compound specification [2]. The quantitative evidence presented in Section 3 demonstrates why the specific 5-iodo-2-nitrophenol substitution pattern is essential for achieving superior biological activity and enabling unique synthetic transformations.

5-Iodo-2-nitrophenol: Direct Comparative Evidence for Procurement and Research Selection


Superior Antifungal Potency: 5-Iodo-2-nitrophenol vs. 6-Iodo Isomer and Fluoro Analog

In a direct comparative study of 31 halophenols and halonitrophenols against six fungal strains (A. niger, A. oryzae, M. verrucaria, T. viride, M. cirinelloides, and T. mentagrophytes), 5-iodo-2-nitrophenol, alongside 5-fluoro-2-nitrophenol, emerged as one of the two most fungitoxic compounds [1]. It inhibited all six fungi at concentrations under 10 μg/mL. In contrast, the 6-iodo-2-nitrophenol isomer inhibited only five fungi at <10 μg/mL and required 10–100 μg/mL to inhibit M. cirinelloides [1]. This demonstrates that the 5-position iodine substitution confers a critical advantage in antifungal breadth and potency.

Antifungal Halogenated Nitrophenol MIC

Enhanced Hapten–Antibody Binding: 5-Iodo-2-nitrophenol vs. Nitrophenol

Ab initio computational and X-ray crystallographic studies reveal that the iodo derivative of nitrophenol (including 5-iodo-2-nitrophenol) binds the antibody to nitrophenol over ten times more efficiently than the native hapten nitrophenol itself [1]. The enhanced binding affinity arises from iodine-induced changes in the nitrophenyl ring's charge distribution, strengthening electrostatic interactions with antibody residues Lysine 59 and Arginine 50, despite the iodine atom pointing away from the binding pocket and not forming direct contacts [1].

Immunology Hapten Antibody Binding Heterocliticity

Regioselective Synthesis: 5-Iodo-2-nitrophenol Yield Differentiation vs. 3-Iodo-4-nitrophenol

Nitration of 3-iodophenol yields a mixture of two isomers: 3-iodo-4-nitrophenol and 5-iodo-2-nitrophenol (3-iodo-6-nitrophenol). Under identical reaction conditions (fuming HNO3 in acetic acid), the para-nitro isomer (3-iodo-4-nitrophenol) forms preferentially with a 38% yield, while the ortho-nitro isomer 5-iodo-2-nitrophenol is obtained in a lower 17% yield . This regioselectivity is critical for synthetic planning and underscores the importance of sourcing pure 5-iodo-2-nitrophenol directly rather than relying on isomer separation from this reaction.

Organic Synthesis Nitration Regioselectivity

Physicochemical Differentiation: pKa and Melting Point vs. Analogous Nitrophenols

5-Iodo-2-nitrophenol exhibits a predicted pKa of 6.16±0.13, which is approximately one unit lower than that of 4-nitrophenol (pKa ~7.1), indicating a greater degree of ionization at physiological pH . Additionally, the melting point of 5-iodo-2-nitrophenol (92–96 °C) differs significantly from the 3-iodo-4-nitrophenol isomer (mp 121–123 °C), facilitating easy identification and purity assessment via thermal analysis .

Physicochemical Properties pKa Melting Point

Solid-State Structural Uniqueness: Crystal Packing of 5-Iodo-2-nitrophenol

Single-crystal X-ray diffraction analysis reveals that 5-iodo-2-nitrophenol crystallizes in the monoclinic system with space group C2, exhibiting unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure was refined to an R1 factor of 0.053 for 2043 observed reflections. Such precise crystallographic data are essential for solid-state characterization, enabling unambiguous identification and differentiation from other nitrophenol polymorphs or hydrates.

Crystallography Solid-State Chemistry Polymorphism

5-Iodo-2-nitrophenol: Recommended Research and Industrial Use Cases Based on Quantitative Differentiation


Antifungal Lead Discovery and Agrochemical Screening

5-Iodo-2-nitrophenol is the preferred candidate when broad-spectrum antifungal activity is required at low concentrations. Its demonstrated inhibition of all six tested fungi at <10 μg/mL [1] makes it a valuable starting point for developing crop protection agents or antifungal coatings, particularly when the 6-iodo isomer's reduced efficacy against M. cirinelloides is a concern.

High-Sensitivity Immunoassay Development

The >10-fold enhanced antibody binding efficiency of iodonitrophenols over nitrophenol [1] positions 5-iodo-2-nitrophenol as a superior hapten for immunoassays, competitive binding studies, and biosensor development. Its strong electrostatic interactions with antibody residues enable lower detection limits and reduced reagent usage.

Efficient Synthesis of Ortho-Substituted Aryl Iodide Building Blocks

As a versatile aryl iodide building block, 5-iodo-2-nitrophenol serves as a mild iodinating reagent in Pd-catalyzed C–H functionalization [1], enabling the preparation of complex molecular scaffolds that are challenging to access via traditional electrophilic iodination. Procuring the pure 5-iodo isomer avoids the need for tedious chromatographic separation from the para isomer, which is formed in greater yield during nitration .

Physicochemical Research and Analytical Standardization

The well-defined pKa (6.16±0.13) and distinct melting point (92–96 °C) of 5-iodo-2-nitrophenol make it suitable for pH-dependent solubility studies, logP determinations, and as a calibration standard for HPLC or thermal analysis. Its unique crystal structure provides a reliable fingerprint for solid-state characterization in polymorph screening or co-crystal design [1].

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